Gentamicin sulfate is a broad-spectrum aminoglycoside antibiotic derived from the bacterium Micromonospora purpurea. It was first isolated in 1963 and is primarily used to treat infections caused by Gram-negative bacteria. Gentamicin sulfate is known for its bactericidal properties, which result from its ability to inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit.
Gentamicin sulfate is produced through fermentation processes involving specific strains of Micromonospora purpurea or through semi-synthetic methods that combine natural extraction and chemical synthesis. The compound is characterized by high thermal stability and solubility in water, making it suitable for various pharmaceutical applications .
The production of gentamicin sulfate can be achieved through three primary methods:
The fermentation process requires careful control of environmental conditions such as pH, temperature, and nutrient availability to maximize yield and minimize impurities. Semi-synthetic methods often involve chemical reactions that modify gentamicin's structure, resulting in derivatives with improved pharmacological properties.
Gentamicin sulfate is composed of multiple components, primarily gentamicin C1, C1a, and C2. The general formula for gentamicin sulfate can be represented as a mixture of these components with the following molecular formula:
The molecular weight averages around 1488.8 g/mol . Each component has distinct structural features that contribute to its biological activity.
Gentamicin sulfate undergoes various chemical reactions during its synthesis and application:
These reactions are critical for understanding both the stability of gentamicin sulfate in formulations and its mechanism of action against bacterial pathogens.
Gentamicin sulfate exerts its antibacterial effects primarily through:
This dual mechanism makes gentamicin effective against a wide range of Gram-negative bacteria.
Gentamicin sulfate has a wide range of applications in both clinical and laboratory settings:
Gentamicin sulfate exerts its primary bactericidal activity through high-affinity binding to the bacterial 30S ribosomal subunit. Specifically, it targets the decoding aminoacyl-tRNA acceptor site (A-site) within the 16S ribosomal RNA (rRNA) component. This A-site is a highly conserved region in helix 44 (h44) of the 16S rRNA, particularly nucleotides G1405, A1408, G1491, A1492, and A1493. Gentamicin’s oligosaccharide structure features multiple amino groups that form electrostatic interactions and hydrogen bonds with the negatively charged phosphate backbone and nucleobases of the RNA. Ring I of gentamicin inserts into the major groove of the A-site, while rings II and III stabilize the interaction through contacts with G1405 and A1493. This binding induces a conformational shift in the rRNA, forcing adenines A1492 and A1493 to flip out from the internal helix into the ribosomal decoding center—a state normally associated with correct codon-anticodon pairing [1] [10].
Table 1: Key Molecular Interactions of Gentamicin with 16S rRNA
| Gentamicin Structural Component | 16S rRNA Nucleotide Target | Interaction Type | Functional Consequence |
|---|---|---|---|
| Ring I (Central core) | A1408, G1491 | Electrostatic/H-bonding | Anchors antibiotic to A-site |
| Ring II (Deoxystreptamine) | G1405, A1493 | Hydrogen bonding | Stabilizes A1492/A1493 flipped-out conformation |
| Ring III | U1406, C1407 | Minor groove contacts | Enhances binding affinity |
| Amino groups | RNA phosphate backbone | Charge neutralization | Reduces electrostatic repulsion |
This binding is oxygen-dependent, requiring active transport into bacterial cells, explaining gentamicin’s inefficacy against anaerobes [1] [3]. Resistance arises via enzymatic methylation (e.g., by Arm methyltransferases like Sgm) of G1405, which sterically hinders gentamicin binding and is prevalent in pathogens like Pseudomonas aeruginosa and Escherichia coli [2].
The displacement of A1492 and A1493 by gentamicin disrupts ribosomal proofreading mechanisms. These residues normally monitor codon-anticodon pairing fidelity by flipping out only upon exact Watson-Crick base matching. Gentamicin forces these nucleotides into a permanently "flipped-out" conformation, mimicking the ribosomal state induced by correct tRNA binding. This decoy mechanism causes the ribosome to accept near-cognate or mismatched aminoacyl-tRNAs during elongation. Consequently, erroneous amino acids are incorporated into nascent polypeptides, generating non-functional or truncated proteins [1] [10].
Beyond mistranslation, gentamicin disrupts multiple translation stages:
The misfolded proteins integrate into the cytoplasmic membrane, increasing permeability and enabling further gentamicin influx—a phenomenon termed Energy-Dependent Phase II (EDPII). This self-amplifying uptake underlies gentamicin’s concentration-dependent bactericidal activity [3] [4].
Gentamicin’s potent activity against Gram-negative bacteria relies on its ability to disrupt the lipopolysaccharide (LPS)-rich outer membrane (OM). As a polycationic molecule (pKa ~8–9), gentamicin carries multiple positive charges at physiological pH. It competitively displaces Mg²⁺ and Ca²⁺ ions that bridge adjacent LPS molecules via their anionic phosphate and carboxyl groups. This displacement destabilizes the LPS lattice, increasing OM fluidity and creating transient hydrophilic pores (Figure 1) [3] [4].
Table 2: Mechanisms of Gentamicin-Induced Outer Membrane Disruption
| Process | Molecular Trigger | Structural Outcome | Functional Consequence |
|---|---|---|---|
| Cationic Displacement | Gentamicin-Mg²⁺ competition for LPS phosphates | Weakening of LPS-LPS cross-links | OM fluidification and pore formation |
| Hydrophobic Insertion | Gentamicin rings I/II embed in lipid A | Local disruption of lipid bilayer | Enhanced antibiotic influx |
| Self-Promoted Uptake | Transient pores allow further gentamicin entry | Progressive OM permeabilization | Synergy with ribosomal targeting |
This self-promoted uptake involves three phases:
β-Lactam antibiotics (e.g., penicillins, carbapenems) synergize with gentamicin by targeting distinct OM vulnerabilities. β-Lactams inhibit penicillin-binding proteins (PBPs), halting peptidoglycan synthesis and weakening the cell wall. This destabilization exacerbates gentamicin’s OM permeabilization in two ways:
For Gram-positive bacteria (e.g., Enterococcus faecalis), β-lactams facilitate gentamicin entry by disrupting the thick peptidoglycan layer. Once inside, gentamicin accesses the cytoplasm and binds 16S rRNA. This synergy enables bactericidal effects against otherwise resistant strains like enterococci, where gentamicin alone is ineffective [1] [8]. Experimental data confirm that gentamicin-carbenicillin combinations reduce Pseudomonas aeruginosa viability by >99% versus monotherapy [8].
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2